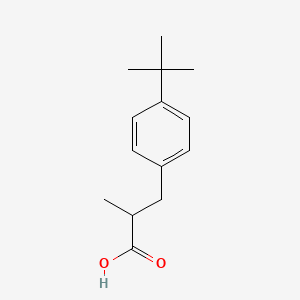

3-(4-tert-Butylphenyl)-2-methylpropanoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds structurally related to 3-(4-tert-Butylphenyl)-2-methylpropanoic acid often involves enantioselective routes and the utilization of specific catalysts. For example, the enantioselective synthesis of β-alanine derivatives, which share a similar structural motif, has been achieved using electrophilic attack mechanisms and the Curtius reaction for nitrogen introduction, showcasing the versatility of synthesis strategies for such compounds (E. Arvanitis et al., 1998). Additionally, highly enantioselective synthesis methods using ruthenium-catalyzed hydrogenation have been developed for derivatives of 3-hydroxy-2-methylpropanoic acid, illustrating the importance of catalysis in achieving desired stereoselectivity (S. Jeulin et al., 2007).

Molecular Structure Analysis

Studies on related compounds, such as 3,5-di-tert-butyl-4-hydroxy benzoic acid, have employed quantum chemical calculations and spectroscopic methods to explore molecular structures. These investigations provide insights into vibrational spectra, UV, NMR, and molecular properties like HOMO-LUMO energy gaps, contributing to a deeper understanding of the electronic and structural characteristics that may be analogous to 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (R. Mathammal et al., 2016).

Chemical Reactions and Properties

The reactivity and chemical properties of compounds bearing tert-butylphenyl groups have been explored through various studies. For instance, regioselective hydride abstraction and proton transfer in gaseous ion/molecule complexes of related compounds highlight the influence of methyl substituents and the reactivity patterns of the tert-butyl cation, which could provide parallels to the reactivity of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid in different chemical environments (C. Matthias et al., 1995).

Physical Properties Analysis

The physical properties of related compounds, such as melting points, solubility, and phase behavior under various conditions, have been the subject of high-pressure differential thermal analysis studies. These investigations shed light on the phase diagrams and thermodynamic properties that are critical for understanding the physical behavior of tert-butyl compounds in different environments (J. Reuter et al., 1997).

Applications De Recherche Scientifique

Enantioselective Synthesis

3-Hydroxy-2-methylpropanoic acid tert-butyl ester, related to 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, has been synthesized with high enantioselectivity using ruthenium-SYNPHOS®-catalyzed hydrogenation. This process is notable for its efficiency in creating useful building blocks from simple, inexpensive precursors (Jeulin et al., 2007).

Chemoselective Synthesis of Derivatives

Tert-butyl 3-(2-hydroxyphenyl)-2-methylenepropanoate esters, closely related to 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, were used to synthesize 2H-chromene-3-carboxylic acids. This synthesis involved a one-pot process with chemoselective tandem conjugate addition, hydrolysis, and elimination steps, demonstrating an alternative method for producing 3-substituted coumarins (Faridoon et al., 2015).

Applications in DNA/Protein Binding and Anticancer Activity

A study involving Schiff base ligands, including benzylidene(4-tert-butylphenyl)amine 4-methyl ester, closely related to 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, demonstrated potential applications in DNA/protein binding and anticancer activity. This research explored the synthesis and characterization of cyclometalated piano-stool complexes and their interaction with calf thymus DNA and bovine serum albumin, suggesting potential therapeutic applications (Mukhopadhyay et al., 2015).

Use as Matrix in Mass Spectrometry

The compound 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile, closely resembling 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, was used as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-TOFMS). This application showcased its effectiveness as a nonprotic matrix for labile compounds, particularly substituted fullerenes, through its role as an electron transfer agent (Ulmer et al., 2000).

Polymer Synthesis

Research on the synthesis of highly soluble and oxygen-permeable polyimides, involving 2,2‘-bis(4‘ ‘-tert-butylphenyl)-4,4‘,5,5‘-biphenyltetracarboxylic dianhydride, which is structurally related to 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, indicated its potential use in polymer chemistry. The study provided insights into the properties and applications of these polymers, especially in terms of their solubility and thermal stability (Kim et al., 2003).

Synthesis of Anti-Inflammatory Compounds

A study on the synthesis of β-hydroxy-β-arylpropanoic acids, structurally similar to 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, highlighted their potential as anti-inflammatory compounds. The research focused on their synthesis and evaluation for anti-inflammatory activity, providing a basis for developing new non-steroidal anti-inflammatory drugs (NSAIDs) (Dilber et al., 2008).

Propriétés

IUPAC Name |

3-(4-tert-butylphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-10(13(15)16)9-11-5-7-12(8-6-11)14(2,3)4/h5-8,10H,9H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZYELZGJMFEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90985312 | |

| Record name | 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90985312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-tert-Butylphenyl)-2-methylpropanoic acid | |

CAS RN |

66735-04-4 | |

| Record name | Benzenepropanoic acid, 4-(1,1-dimethylethyl)-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066735044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90985312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

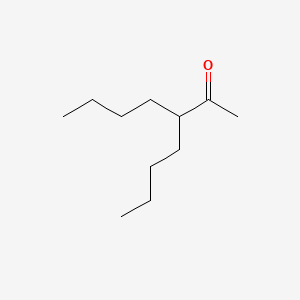

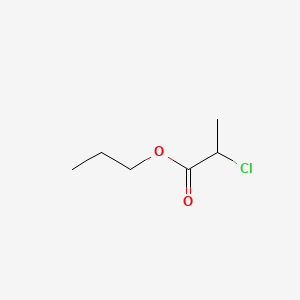

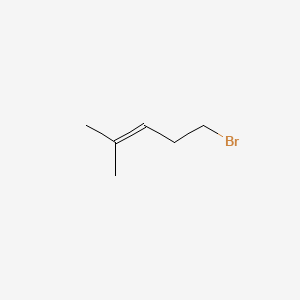

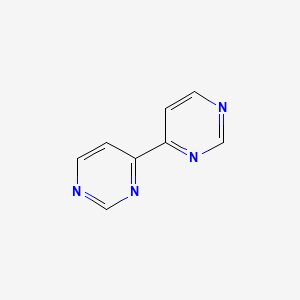

Synthesis routes and methods

Procedure details

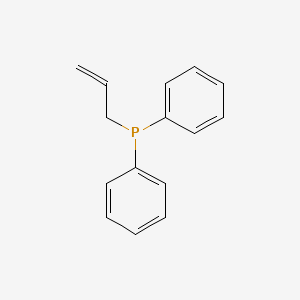

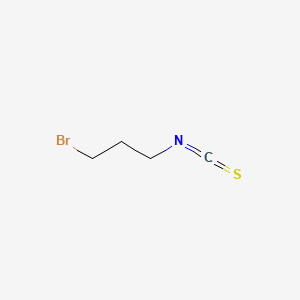

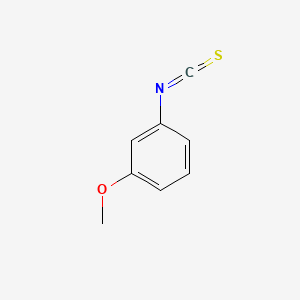

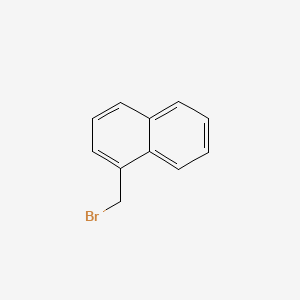

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.2]octan-2-one](/img/structure/B1266623.png)